2-[(tert-butylsulfanyl)methyl]-1-cyclobutanecarbonylpiperidine
Description
Properties
IUPAC Name |
[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-cyclobutylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NOS/c1-15(2,3)18-11-13-9-4-5-10-16(13)14(17)12-7-6-8-12/h12-13H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVRYPIBKYPEQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC1CCCCN1C(=O)C2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(tert-butylsulfanyl)methyl]-1-cyclobutanecarbonylpiperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Tert-butylthio Group: The tert-butylthio group is introduced via a nucleophilic substitution reaction using tert-butylthiol and an appropriate leaving group.
Attachment of the Cyclobutylmethanone Moiety: The final step involves the attachment of the cyclobutylmethanone group through a carbonylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-[(tert-butylsulfanyl)methyl]-1-cyclobutanecarbonylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The tert-butylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(tert-butylsulfanyl)methyl]-1-cyclobutanecarbonylpiperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(tert-butylsulfanyl)methyl]-1-cyclobutanecarbonylpiperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparison focuses on structural analogs and compounds sharing functional groups (e.g., tert-butylsulfanyl, cyclobutane, or piperidine derivatives). Key differences and similarities are outlined below:
Structural Analog: 2-[2-(tert-butylsulfanyl)phenyl]pyridine (btppy) in Ruthenium Complexes
The evidence describes a ruthenium complex incorporating the btppy ligand (C₁₅H₁₇NS) . While this ligand shares the tert-butylsulfanyl group with the target compound, its coordination geometry and applications differ significantly:
Key Insight: The tert-butylsulfanyl group in both compounds contributes to steric hindrance, but its role diverges—non-coordinating in the piperidine derivative versus coordination-driven in the btppy ligand.
Cyclobutanecarbonyl Derivatives
Compounds with cyclobutanecarbonyl groups are often studied for their conformational constraints. For example:
- 1-Cyclobutanecarbonylpiperidine analogs: Replacing the tert-butylsulfanyl group with other substituents (e.g., methyl or aryl) alters solubility and bioavailability. No direct comparative data exist for the tert-butylsulfanyl variant.
- Cyclobutanecarbonyl in Drug Design : Cyclobutane rings enhance metabolic stability compared to larger rings (e.g., cyclohexane), but increase ring strain. This trade-off is critical in optimizing pharmacokinetics .
Thioether-Containing Compounds
Comparative studies of thioether vs.
- Oxidative Stability : Thioethers are more susceptible to oxidation than ethers, impacting shelf life.
- Steric Bulk : tert-butyl groups hinder rotational freedom, possibly affecting binding to biological targets.
Research Findings and Limitations
- Structural Data: The btppy ligand’s S–Ru–N bite angle (86.76°) and dihedral angle (39.8° between pyridine and benzene rings) highlight geometric preferences in coordination chemistry . These features are absent in the non-metallic piperidine derivative.
- Synthetic Challenges : Introducing both cyclobutanecarbonyl and tert-butylsulfanyl groups may require multi-step synthesis, complicating scalability.
- Biological Data Gap: No peer-reviewed studies explicitly address the biological activity of this compound, limiting functional comparisons.
Q & A
Q. How can researchers evaluate the compound’s pharmacokinetic stability in biological matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
